molecular formula C13H10N2O2 B8400235 4-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

4-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No. B8400235
M. Wt: 226.23 g/mol
InChI Key: PTCPWIGEYCBKJG-UHFFFAOYSA-N
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Patent
US08846673B2

Procedure details

A mixture of 4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.00 g, 4.42 mmol) and phosphoryl trichloride (8 mL, 87 mmol) was heated to 110° C. for 15 h. The mixture was diluted with ethyl acetate (100 mL), carefully treated with saturated sodium bicarbonate (100 mL), neutralized to pH˜7 with careful addition of solid potassium carbonate while stirring vigorously, and extracted with ethyl acetate (3×100 mL). The combined extracts were washed with brine (40 mL), dried (MgSO4) and concentrated to give 2-chloro-4-(4-methoxyphenyl)nicotinonitrile as a brown solid (960 mg, 89% yield). 1H NMR (400 MHz, CDCl3) δ ppm 8.54 (1H, δ, J=5.27 Hz), 7.48-7.82 (2H, m), 7.38 (1H, δ, J=5.27 Hz), 6.94-7.18 (2H, m), 3.90 (3H, s); MS (ES+) m/z: 245 (M+H); LC retention time: 3.303 min (analytical HPLC Method A).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][NH:12][C:11](=O)[C:10]=2[C:16]#[N:17])=[CH:5][CH:4]=1.P(Cl)(Cl)([Cl:20])=O.C(=O)(O)[O-].[Na+].C(=O)([O-])[O-].[K+].[K+]>C(OCC)(=O)C>[Cl:20][C:11]1[N:12]=[CH:13][CH:14]=[C:9]([C:6]2[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)[C:10]=1[C:16]#[N:17] |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C1=C(C(NC=C1)=O)C#N
Name
Quantity
8 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
while stirring vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×100 mL)
WASH
Type
WASH
Details
The combined extracts were washed with brine (40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C#N)C(=CC=N1)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 960 mg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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